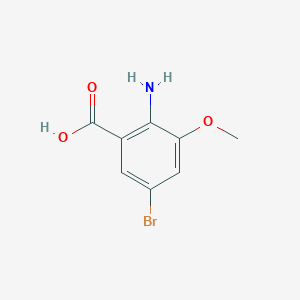

2-Amino-5-bromo-3-methoxybenzoic acid

描述

Overview of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are a class of organic compounds of significant interest in the chemical sciences. Their structure, consisting of a benzene (B151609) ring attached to a carboxyl group, allows for a wide range of modifications, leading to a diverse family of molecules with varied chemical and physical properties. These compounds are naturally present in many plants and are involved in the biosynthesis of numerous secondary metabolites.

In industrial applications, benzoic acid and its salts are widely used as food preservatives due to their antimicrobial properties. nih.govbldpharm.com Furthermore, they serve as crucial precursors in the synthesis of a multitude of other organic substances, including dyes, fragrances, and polymers. The reactivity of both the aromatic ring and the carboxylic acid group makes benzoic acid a versatile starting material for chemical synthesis.

Significance of Substituted Benzoic Acids in Organic Chemistry and Related Disciplines

The true versatility of benzoic acid is unlocked through the introduction of various functional groups onto the benzene ring, creating what are known as substituted benzoic acids. The nature and position of these substituents have a profound impact on the molecule's electronic properties, reactivity, and biological activity. americanelements.com For instance, electron-withdrawing groups, such as nitro groups or halogens, can increase the acidity of the carboxylic acid, while electron-donating groups, like amino or methoxy (B1213986) groups, tend to decrease it. americanelements.com

This ability to fine-tune the properties of the molecule makes substituted benzoic acids invaluable in medicinal chemistry and drug discovery. By strategically placing different functional groups, chemists can design molecules that interact with specific biological targets, leading to the development of new therapeutic agents. nist.gov Their applications extend to agrochemicals, where they can be used as herbicides and pesticides, and materials science, for creating specialized polymers and other advanced materials. nih.gov

Rationale for Comprehensive Study of 2-Amino-5-bromo-3-methoxybenzoic Acid

This compound is a polysubstituted benzoic acid derivative that has garnered attention in academic and industrial research primarily as a versatile intermediate in organic synthesis. biosynce.com The specific arrangement of its functional groups—an amino group, a bromine atom, and a methoxy group—on the benzoic acid core imparts a unique set of properties and reactivity.

The presence of the amino group makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. The bromine atom provides a reactive site for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The methoxy group, an electron-donating group, influences the electronic environment of the aromatic ring and can play a role in the binding of the final molecule to its biological target.

Given its utility as a building block in the synthesis of potentially therapeutic compounds, a thorough understanding of the chemical and physical properties of this compound is essential for its effective application in research and development. biosynce.com

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in scientific research. The following tables summarize some of its key characteristics.

| Property | Value |

|---|---|

| CAS Number | 864293-44-7 |

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| IUPAC Name | This compound |

| Property | Value |

|---|---|

| Melting Point | 170-175 °C |

| Boiling Point | 356.0±42.0 °C at 760 mmHg |

| Density | 1.7±0.1 g/cm³ |

| Acidity (pKa) | 4.43±0.10 (Predicted) |

| Flash Point | 169.1±27.9 °C |

| Index of Refraction | 1.636 |

This data is compiled from various chemical suppliers and databases and may have slight variations. americanelements.combiosynce.com

Synthesis and Research Applications

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. biosynce.com Its synthesis often involves a multi-step process starting from simpler benzoic acid derivatives. While specific, detailed synthesis procedures for this exact compound are not extensively published in readily available literature, the general synthetic routes for similar compounds often involve nitration, reduction of the nitro group to an amine, and bromination at the desired position.

In research, this compound serves as a key building block. The amino and carboxylic acid groups allow for the formation of amides and esters, while the bromine atom can be used in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in building the complex scaffolds of potential drug candidates. Its application has been noted in the synthesis of background molecules for drug discovery processes. biosynce.com

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-bromo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGYQUUOKRQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670386 | |

| Record name | 2-Amino-5-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864293-44-7 | |

| Record name | 2-Amino-5-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Bromo 3 Methoxybenzoic Acid

Established Synthetic Routes to 2-Amino-5-bromo-3-methoxybenzoic Acid

The traditional synthesis of this compound typically relies on a multi-step approach, starting from readily available precursors. These routes are designed to control the regioselectivity of the substitutions on the aromatic ring.

Multi-step Synthesis from Precursors

A plausible and commonly employed strategy for the synthesis of this compound begins with a commercially available substituted benzoic acid, such as 3-methoxybenzoic acid or 2-aminobenzoic acid. The synthetic design must carefully consider the directing effects of the existing substituents to achieve the desired substitution pattern.

One logical synthetic pathway commences with 3-methoxybenzoic acid . The methoxy (B1213986) group is an ortho-, para-director. To introduce the amino group at the C2 position, a nitration step is typically performed first, followed by the reduction of the nitro group. The final step would then be the selective bromination at the C5 position.

Alternatively, starting with 2-aminobenzoic acid (anthranilic acid) , the synthesis would require the introduction of a methoxy group at the C3 position and a bromine atom at the C5 position. The amino group is a strong activating and ortho-, para-directing group, which would favor substitution at the C5 position. However, achieving selective methoxylation at the C3 position can be challenging and may require protecting group strategies or specific reaction conditions.

Key Reaction Steps and Reagents

The multi-step synthesis involves several key chemical transformations, each requiring specific reagents and conditions to ensure high yield and purity of the desired product.

Nitration: The introduction of a nitro group onto the aromatic ring is a crucial step. A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. For a substrate like 3-methoxybenzoic acid, the nitration is expected to yield a mixture of isomers, with the major product being 3-methoxy-2-nitrobenzoic acid and 3-methoxy-6-nitrobenzoic acid due to the directing effect of the methoxy group. Careful control of reaction temperature is essential to minimize side reactions.

Reduction of the Nitro Group: The conversion of the nitro group to an amino group is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. google.com Other reducing agents like tin(II) chloride in hydrochloric acid can also be employed.

Bromination: The final step in this proposed synthesis is the regioselective bromination of the 2-amino-3-methoxybenzoic acid intermediate. The amino and methoxy groups are both activating and ortho-, para-directing. This directs the incoming bromine atom to the C5 position, which is para to the amino group and ortho to the methoxy group. Common brominating agents include bromine in a solvent like acetic acid or N-bromosuccinimide (NBS) in the presence of a catalyst.

Below is a data table summarizing a plausible reaction pathway starting from 3-methoxybenzoic acid:

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 3-Methoxy-2-nitrobenzoic acid |

| 2 | Reduction | Pd/C, H₂ (gas) or Hydrazine hydrate, Methanol (B129727)/Ethanol | 2-Amino-3-methoxybenzoic acid |

| 3 | Bromination | Br₂, Acetic acid or NBS, CH₂Cl₂ | This compound |

Advanced Synthetic Approaches

In recent years, advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly techniques for the synthesis of complex organic molecules.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation can be particularly beneficial for the bromination step in the synthesis of this compound. Microwave heating can significantly reduce the reaction time compared to conventional heating methods for the bromination of aromatic compounds using reagents like N-bromosuccinimide. This rapid and efficient heating can lead to cleaner reactions with fewer byproducts.

Transition Metal-Free Conversions

While many cross-coupling reactions for the formation of C-N and C-Br bonds rely on transition metal catalysts, there is a growing interest in developing transition-metal-free alternatives to reduce cost and environmental impact. For the synthesis of substituted aminobenzoic acids, transition-metal-free amination reactions of arylboronic acids have been reported. Although a direct application to this compound is not yet established, these emerging methods offer potential future synthetic routes that are more sustainable.

Optimization of Synthetic Conditions

The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of impurities. Key parameters that can be optimized include:

Reaction Temperature: Controlling the temperature is critical, especially during the nitration and bromination steps, to ensure regioselectivity and prevent over-reaction or decomposition.

Catalyst Selection and Loading: In steps like catalytic hydrogenation, the choice of catalyst and its concentration can significantly impact the reaction efficiency and selectivity.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time to achieve complete conversion without significant byproduct formation.

A systematic approach to optimizing these parameters, for instance, by using design of experiments (DoE), can lead to a robust and efficient synthesis of this compound.

Yield Enhancement Strategies

Optimizing the yield in the synthesis of this compound involves careful control of reaction conditions at each synthetic step. Key strategies for yield enhancement include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve regioselectivity, leading to higher yields of the desired product.

Catalytic Systems: The choice of catalyst is crucial, particularly in steps such as hydrogenation. For the reduction of a nitro group to an amine, catalysts like Palladium on carbon (Pd/C) are often employed. The efficiency of these catalysts can be enhanced by optimizing solvent, temperature, and pressure conditions.

In Situ Monitoring: Techniques such as ReactIR or LC-MS can be used to monitor the progress of the reaction in real-time. This allows for the precise determination of the reaction endpoint, preventing the formation of by-products due to over-reaction and ensuring the maximum conversion of starting material to the desired product.

By-product Inhibition and Control

The formation of by-products is a common challenge in multi-step organic synthesis. For the preparation of this compound, potential by-products can arise from incomplete reactions or side reactions. Strategies to inhibit and control by-product formation include:

Control of Reaction Temperature: Many side reactions are temperature-dependent. Maintaining a stable and optimal temperature throughout the reaction can minimize the formation of unwanted isomers or degradation products.

Purification of Intermediates: Purifying the intermediate compounds at each step of the synthesis is critical. Techniques like recrystallization or column chromatography can remove impurities that might interfere with subsequent reactions or lead to the formation of by-products.

Use of Protective Groups: In some synthetic routes, it may be necessary to protect certain functional groups to prevent them from reacting out of turn. The judicious use of protecting groups can enhance the selectivity of the reactions and reduce the formation of complex by-products.

Scalability and Industrial Synthesis Considerations

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges. biosynce.com Key considerations include:

Cost of Raw Materials: The economic viability of the industrial synthesis is heavily dependent on the cost of the starting materials and reagents.

Process Safety: The safety of the chemical processes at an industrial scale is paramount. A thorough risk assessment of each step is necessary to identify and mitigate potential hazards.

Waste Management: Industrial-scale synthesis can generate significant amounts of chemical waste. Developing an environmentally friendly and cost-effective waste management strategy is crucial.

Regulatory Compliance: The manufacturing process must comply with all relevant chemical safety and environmental regulations.

The compound can be produced from gram to kilogram scales with a purity of over 97%. biosynce.com

Derivatization from this compound

This compound is a versatile intermediate that can be used to synthesize a variety of other compounds. biosynce.com

Synthesis of Methyl 2-amino-5-bromo-3-methoxybenzoate

One common derivatization is the esterification of the carboxylic acid group to form methyl 2-amino-5-bromo-3-methoxybenzoate. This can be achieved through Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

A general procedure for the synthesis of a similar compound, methyl 2-amino-5-bromo-3-methylbenzoate, involves isolating the product by filtration and drying in a vacuum drying cabinet, yielding a pale brown solid with a high purity. google.com A similar approach could be adapted for the synthesis of methyl 2-amino-5-bromo-3-methoxybenzoate.

| Reactant | Reagent/Catalyst | Product |

| This compound | Methanol, H₂SO₄ | Methyl 2-amino-5-bromo-3-methoxybenzoate |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Bromo 3 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic region would likely show two signals for the two protons on the benzene (B151609) ring. Due to their different electronic environments, they would appear as distinct peaks, likely doublets, because of coupling to each other. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine (-NH₂) protons would appear as a broad singlet, and the carboxylic acid (-COOH) proton would also be a broad singlet, often at a higher chemical shift (downfield).

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 | d | Aromatic H |

| ~7.2 | d | Aromatic H |

| ~5.5 | br s | -NH₂ |

| ~3.9 | s | -OCH₃ |

| ~11.0 | br s | -COOH |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would display a signal for each unique carbon atom. For 2-Amino-5-bromo-3-methoxybenzoic acid, eight distinct signals would be anticipated. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The six aromatic carbons would appear in the 100-160 ppm range, with their exact shifts influenced by the attached amino, bromo, and methoxy substituents. The methoxy carbon would be observed as a single peak around 55-60 ppm.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~155 | C-O (Aromatic) |

| ~145 | C-N (Aromatic) |

| ~125 | C-H (Aromatic) |

| ~120 | C-H (Aromatic) |

| ~115 | C-Br (Aromatic) |

| ~110 | C-COOH (Aromatic) |

| ~56 | -OCH₃ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum would be expected to show characteristic absorption bands. A broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching of the amine group would likely be visible as two bands in the 3300-3500 cm⁻¹ region. C-O stretching from the ether and carboxylic acid, and C-Br stretching would also be present at lower wavenumbers.

Hypothetical FT-IR Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3300-2500 | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| ~1250 | C-O Stretch | Aryl Ether (-OCH₃) |

| ~600 | C-Br Stretch | Aryl Bromide |

Fourier Transform Raman (FT-Raman) Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic C-H and C=C stretching vibrations would be expected to give strong signals. The symmetric stretching of the nitro group is often a strong band in Raman spectra. While the C=O stretch is visible, it is typically weaker than in the IR spectrum.

Hypothetical FT-Raman Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070 | Aromatic C-H Stretch | Benzene Ring |

| ~1610 | Aromatic C=C Stretch | Benzene Ring |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group |

| ~800 | Ring Breathing Mode | Substituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. The molecular formula of this compound is C₈H₈BrNO₃. The molecular weight would be approximately 246.06 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, separated by two mass units. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) or the methoxy group (-OCH₃).

Hypothetical Mass Spectrometry Data Table

| m/z | Interpretation |

| 247/249 | [M+H]⁺ (Molecular ion peak with H⁺, showing Br isotope pattern) |

| 202/204 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 216/218 | [M - OCH₃]⁺ (Loss of methoxy radical) |

Chromatographic Methods

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For an analyte like this compound, a reversed-phase (RP) HPLC method is typically suitable. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A typical mobile phase would consist of an aqueous component (often with an acid modifier like formic or phosphoric acid to ensure consistent ionization of the analyte) and an organic component (such as acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic compound exhibits strong absorbance.

Table 4: Typical RP-HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution (e.g., 10% to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. sielc.com A method developed for HPLC can often be transferred to a UPLC system to leverage these advantages. The fundamental principles of separation remain the same as in HPLC, but the operational parameters are adjusted for the smaller particle size columns, requiring instrumentation capable of handling higher backpressures.

Table 5: UPLC Method Parameters Adapted from HPLC

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | Scaled gradient (e.g., 10% to 90% B over 3-5 minutes) |

| Flow Rate | 0.4 - 0.6 mL/min |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating non-volatile mixtures. It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance.

For this compound, a silica (B1680970) gel plate would serve as the stationary phase due to its polar nature. The mobile phase, or eluent, would typically be a mixture of organic solvents. The choice of eluent is critical for achieving good separation; a common approach is to use a mixture of a less polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). chemistryhall.com

After the plate is developed, the separated spots are visualized. As an aromatic compound, it can likely be visualized under UV light (254 nm). Additionally, the presence of the primary amino group allows for staining with a ninhydrin (B49086) solution, which produces a characteristic colored spot. chemistryhall.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. chemistryhall.com

Table 6: Representative TLC System Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane:Methanol (B129727) (e.g., 9:1 v/v) |

| Application | Spotting of a dilute solution of the compound |

| Development | Ascending development in a closed chamber |

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) for Lipophilicity

The lipophilicity, or the measure of a compound's affinity for a lipid-like environment, is a critical parameter in pharmaceutical and medicinal chemistry, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) is a robust and efficient planar chromatographic technique used to determine this property.

In this method, the stationary phase is non-polar, typically consisting of silica gel chemically modified with alkyl chains (e.g., C8 or C18). The mobile phase is a polar solvent system, often a mixture of water and an organic modifier like methanol, acetonitrile, or acetone. When a sample of this compound is applied to the plate and developed with the mobile phase, its migration distance is governed by its partitioning behavior between the stationary and mobile phases.

The retention of the compound is quantified by its Retention factor (Rf), calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. A key parameter derived from Rf in lipophilicity studies is the RM value, which is calculated using the Bains-White equation:

RM = log((1/Rf) - 1)

To determine the lipophilicity, a series of RM values are obtained using mobile phases with varying concentrations of the organic modifier. By extrapolating the linear relationship between the RM value and the concentration of the organic solvent to a 0% concentration (pure water), the RM0 value is determined. This RM0 value is a recognized measure of the compound's lipophilicity.

Table 1: Hypothetical Data Structure for RP-HPTLC Lipophilicity Measurement Note: The following table is illustrative as specific experimental data for this compound was not found. It demonstrates how results from an RP-HPTLC analysis would be presented.

| Mobile Phase (Methanol in Water, % v/v) | Distance Traveled by Solvent (cm) | Distance Traveled by Analyte (cm) | Rf Value | RM Value |

| 50% | 8.0 | 5.2 | 0.65 | -0.28 |

| 60% | 8.0 | 6.0 | 0.75 | -0.48 |

| 70% | 8.0 | 6.8 | 0.85 | -0.75 |

| 80% | 8.0 | 7.4 | 0.93 | -1.11 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements within a pure compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance like this compound. The molecular formula for this compound is C₈H₈BrNO₃, with a molecular weight of approximately 246.06 g/mol . biosynce.com

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in an excess of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides. The amounts of these combustion products are accurately measured, allowing for the calculation of the mass percentage of each element. The percentage of bromine and oxygen can be determined by difference or other specific analytical methods.

The theoretical elemental composition, calculated from the molecular formula, serves as the benchmark against which experimental results are compared. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 39.05% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.28% |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.47% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.69% |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.51% |

| Total | 246.06 | 100.00% |

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 3 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties with a high degree of accuracy.

Basis Set Selection and Levels of Theory (e.g., B3LYP, 6-31G*)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a Pople-style basis set, such as 6-31G. The 6-31G basis set is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the bonding in molecules with heteroatoms. For more precise calculations, larger basis sets like 6-311++G(d,p) are often utilized, which include diffuse functions to better represent the electron density far from the nucleus and polarization functions on hydrogen atoms. Theoretical studies on similar molecules, such as 2-amino-5-bromobenzoic acid methyl ester, have successfully employed the B3LYP functional with the 6-311++G(d,p) basis set to calculate molecular structures and vibrational wavenumbers.

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are fundamental to its chemical behavior.

Tautomeric Forms and Isomers

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For 2-Amino-5-bromo-3-methoxybenzoic acid, potential tautomerism could involve the amino group and the carboxylic acid group. For instance, a proton transfer from the carboxylic acid's hydroxyl group to the amino group would result in a zwitterionic tautomer. Computational studies on analogous compounds, such as 2-amino-5-bromobenzoic acid, have investigated the relative stabilities of different tautomeric forms. It is generally found that the non-zwitterionic form is the most stable in the gas phase, with the energy difference between tautomers providing insight into their relative populations at equilibrium.

Geometrical Isomers

Geometrical isomerism in this compound can arise from the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The C-C bond connecting the carboxylic group to the ring has a certain degree of rotational freedom, which can lead to different conformers. The planarity of the molecule can be influenced by intramolecular hydrogen bonding between the amino group and the carboxylic acid group. DFT calculations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. For a similar compound, 2-amino-5-bromobenzoic acid, computational studies have identified different geometrical isomers based on the relative orientations of the carboxylic acid and amino groups.

Electronic Structure Analysis

The arrangement of electrons in a molecule's orbitals governs its reactivity and spectroscopic properties.

The electronic properties of a molecule are key to understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For substituted benzoic acids, the nature and position of the substituents significantly influence the energies of the frontier orbitals. The amino and methoxy (B1213986) groups, being electron-donating, are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the energy of the LUMO. Computational studies on related molecules like 2-amino-5-bromobenzoic acid methyl ester have shown that charge transfer occurs within the molecule, which can be visualized through HOMO-LUMO plots.

Below is a hypothetical data table of electronic properties for this compound, based on what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. They are not the result of a specific calculation on this compound.

In a similar vein, a table of selected optimized geometrical parameters (bond lengths and angles) for a related compound, 2-amino-5-bromobenzoic acid, as determined by DFT calculations, is presented below to illustrate the type of data generated in such studies.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-COOH | 1.485 | |

| C=O | 1.215 | |

| C-OH | 1.360 | |

| C-NH2 | 1.380 | |

| C-Br | 1.905 | |

| O=C-OH | ||

| C-C-N | ||

| C-C-Br |

Note: This data is for a related compound and serves as an example of the output of computational chemistry studies.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Surfaces

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe the electronic properties and reactivity of molecules. taylorandfrancis.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

Computational methods, particularly DFT, are used to calculate the energies of these orbitals and visualize their electron density surfaces. This visualization shows which parts of the molecule are involved in electron donation and acceptance, providing insights into potential sites for electrophilic and nucleophilic attacks.

For illustration, the calculated FMO properties for a structurally related compound, 4-Bromo-3-(methoxymethoxy) benzoic acid, determined at the B3LYP/6-311++G(d,p) level of theory, are presented below. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.73 |

| ELUMO | -2.02 |

| Energy Gap (ΔE) | 4.71 |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical computing. researchgate.net Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. scispace.com Computational chemistry provides a direct route to predicting these properties by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.gov

First-order hyperpolarizability (β) is the key parameter that quantifies the second-order NLO response of a molecule. nih.gov Molecules with large β values are promising candidates for NLO materials. scispace.com DFT calculations are an efficient method for predicting these properties and screening potential NLO candidates. researchgate.net The magnitude of these properties is often compared to that of a standard NLO material like urea. researchgate.net

The table below presents calculated NLO properties for 3-aminosalicylic acid, a compound with structural similarities to the subject molecule, to illustrate the type of data generated.

| Parameter | 3-Aminosalicylic Acid | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 3.13 | 1.37 |

| Polarizability (αtotal) (x 10-24 esu) | 13.86 | 4.83 |

| First Hyperpolarizability (βtotal) (x 10-30 esu) | 4.21 | 0.37 |

Illustrative NLO data based on a related compound. researchgate.net

Vibrational Spectra Simulations

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov Using DFT methods, the harmonic vibrational frequencies of a molecule can be calculated from its optimized geometry. slideshare.net These calculated frequencies often show good agreement with experimental data, although they are typically scaled by a factor to correct for anharmonicity and other systematic errors. nih.gov

The theoretical spectrum helps in the detailed assignment of vibrational modes, where each peak is attributed to a specific molecular motion, such as stretching, bending, or wagging of bonds. slideshare.net This process is aided by the calculation of the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates to each normal mode. nih.gov For 2-amino-5-bromobenzoic acid, a closely related molecule, a detailed vibrational analysis has been performed, showing excellent correlation between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra. nih.govslideshare.net

Below is a sample comparison of experimental and calculated vibrational frequencies for key functional groups in 2-amino-5-bromobenzoic acid.

| Vibrational Mode Assignment | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) | Calculated (Scaled) (cm-1) |

|---|---|---|---|

| O-H Stretch | 3478 | - | 3479 |

| N-H Asymmetric Stretch | 3374 | - | 3375 |

| C=O Stretch | 1667 | 1633 | 1669 |

| C-NH2 Stretch | 1301 | 1304 | 1303 |

| C-Br Stretch | 655 | 658 | 655 |

Illustrative vibrational data for 2-amino-5-bromobenzoic acid. slideshare.net

Thermochemical Properties Calculations

Quantum chemical calculations can accurately predict various thermodynamic properties of molecules at different temperatures. nih.gov Properties such as heat capacity at constant pressure (Cp), entropy (S), and enthalpy (H) can be derived from the calculated vibrational frequencies and molecular structure. mdpi.com These calculations are valuable for understanding the stability of molecules and predicting the thermodynamics of chemical reactions. researchgate.net

DFT methods are commonly used to compute these parameters. nih.gov The results can reveal correlations between the thermodynamic functions and temperature, providing a deeper understanding of the molecule's behavior under varying thermal conditions.

The following table provides an example of calculated thermochemical data for a molecule at a standard temperature, illustrating the typical output of such a computational analysis.

| Parameter | Value at 298.15 K |

|---|---|

| Heat Capacity (Cp) (cal mol-1 K-1) | 44.15 |

| Entropy (S) (cal mol-1 K-1) | 101.32 |

| Enthalpy (H) (kcal mol-1) | 7.85 |

Illustrative thermochemical data based on calculations for 5-amino-2-chlorobenzoic acid. nih.gov

Reactivity Descriptors

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for understanding the molecule's behavior in chemical reactions. scielo.org.za

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

These parameters help predict how a molecule will interact with other reagents. researchgate.net The table below shows illustrative values for 4-Bromo-3-(methoxymethoxy) benzoic acid. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.73 |

| Electron Affinity (A) | 2.02 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.42 |

| Electronegativity (χ) | 4.37 |

| Electrophilicity Index (ω) | 4.06 |

Docking Calculations and Molecular Modeling in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein. nih.govnih.gov

The process involves generating various conformations of the ligand and fitting them into the receptor's binding site. A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. stmjournals.com The results provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Derivatives of benzoic and anthranilic acid are known to possess a wide range of biological activities and are often studied as ligands for various protein targets. semanticscholar.orgnih.govmdpi.com For example, several benzoic acid derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov Docking studies for these compounds have identified promising candidates for further development. nih.gov

The following table shows illustrative docking results for benzoic acid derivatives against the SARS-CoV-2 main protease (PDB ID: 6WNP), demonstrating how binding affinity is reported. nih.gov

| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|

| Boceprevir (Reference) | -7.6 | HIS41, CYS145 |

| Gallic acid | -6.1 | GLU166, GLN189 |

| 3,4-Dihydroxybenzoic acid | -5.9 | GLU166, SER144 |

| Vanillic acid | -5.7 | GLU166, HIS41 |

Reactivity and Derivatization Chemistry of 2 Amino 5 Bromo 3 Methoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, readily undergoing reactions typical of aromatic acids.

Esterification: The carboxylic acid can be converted to its corresponding ester under standard conditions. For instance, reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents can yield the desired ester. These esters are often used as intermediates to improve solubility or to protect the carboxylic acid group during subsequent transformations.

Amide Formation: Coupling of the carboxylic acid with primary or secondary amines is a common derivatization. This reaction is typically facilitated by activating agents such as carbodiimides (e.g., DCC, EDCI) or by converting the carboxylic acid to a more reactive acyl chloride or mixed anhydride (B1165640). This amide bond formation is a cornerstone in the synthesis of a wide range of biologically active molecules. For example, the related compound 2-amino-3-methylbenzoic acid is first converted to an isatoic anhydride before aminolysis with methylamine (B109427) to form an N,3-dimethylbenzamide derivative sioc-journal.cn.

| Reaction Type | Reagents/Conditions | Product Class |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Esters |

| Amide Formation | Amine, Coupling Agent (e.g., EDCI) | Amides |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halides |

Reactions Involving the Amino Group

The nucleophilic amino group is another key reaction center, participating in various N-acylation, N-alkylation, and diazotization reactions.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides. For example, reaction with acetic anhydride can form the corresponding N-acetyl derivative . This transformation is often employed to protect the amino group, modulate its electronic influence on the aromatic ring, or as a step in the synthesis of heterocyclic compounds like quinazolinones .

N-Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

| Reaction Type | Reagents/Conditions | Product Class |

| N-Acylation | Acyl Halide or Anhydride, Base | N-Acyl Derivatives |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Derivatives |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salts |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Further electrophilic substitution on the already substituted benzene ring is governed by the combined directing effects of the existing groups. The amino and methoxy (B1213986) groups are strong activating, ortho-, para-directors, while the bromine is a deactivating ortho-, para-director and the carboxylic acid is a deactivating meta-director. The most powerful activating group, the amino group, will primarily control the position of substitution. The positions ortho and para to the amino group are C3 (methoxy) and C5 (bromo), which are already occupied. The remaining open positions are C4 and C6.

Halogenation: Introduction of another halogen, such as chlorine or iodine, can be achieved using N-halosuccinimides. For instance, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides is accomplished by treating the parent 2-amino-N,3-dimethylbenzamide with N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) sioc-journal.cn. Given the directing effects, substitution would be expected at the C4 or C6 position.

Nitration: Nitration of the ring would require careful control of reaction conditions to prevent oxidation of the activating amino group. Often, the amino group is protected as an acetamide (B32628) before nitration. The nitro group would likely be directed to the C4 or C6 position.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality makes 2-amino-5-bromo-3-methoxybenzoic acid an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. nih.govbrynmawr.edumdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds and has broad functional group tolerance. nih.govnih.gov The reaction of this compound with various aryl or alkyl boronic acids would yield 5-aryl or 5-alkyl derivatives.

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It allows for the synthesis of a diverse range of substituted anilines and is a key reaction in pharmaceutical synthesis. nih.gov This reaction could replace the bromine atom with various amino groups.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is an efficient method for synthesizing aryl alkynes, which are important intermediates in organic synthesis and materials science. rsc.orgnih.govresearchgate.net

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C(aryl)-C(R) | Pd(0) catalyst, Ligand, Base |

| Buchwald-Hartwig | Amine (R₂NH) | C(aryl)-N(R₂) | Pd(0) catalyst, Ligand, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(aryl)-C(≡CR) | Pd(0) catalyst, Cu(I) cocatalyst, Base |

| Heck Coupling | Alkene | C(aryl)-C(alkenyl) | Pd(0) catalyst, Base |

| Stille Coupling | Organostannane (R-SnR'₃) | C(aryl)-C(R) | Pd(0) catalyst |

| Hiyama Coupling | Organosilane (R-SiR'₃) | C(aryl)-C(R) | Pd(0) catalyst, Fluoride source |

Synthesis of Heterocyclic Compounds Incorporating the Core Structure

The ortho-amino benzoic acid scaffold is a classic precursor for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry.

Quinazolinones: One of the most common applications of anthranilic acid derivatives is the synthesis of quinazolinones. nih.gov This can be achieved through several methods, such as condensation with amides (Niementowski synthesis) or reaction with cyanates. nih.gov For example, reacting this compound with an appropriate one-carbon synthon followed by cyclization would lead to the formation of a 6-bromo-8-methoxy-4(3H)-quinazolinone ring system. The reaction of anthranilic acids with aldehydes followed by oxidative dehydrogenation is another route to this scaffold organic-chemistry.org.

Acridones: Acridone (B373769) derivatives can be synthesized from anthranilic acid precursors. A common method involves the Ullmann condensation with a halobenzene followed by cyclization. For example, the synthesis of acridone derivatives often involves steps like nitration and reduction to form an amino group, which then participates in cyclization nih.gov. The core structure of this compound is suitable for intramolecular cyclization strategies to form substituted acridone systems.

Benzoxazinones: Reaction of the anthranilic acid with phosgene (B1210022) or a phosgene equivalent can lead to the formation of an isatoic anhydride (a 2H-3,1-benzoxazine-2,4(1H)-dione). These intermediates are valuable for further elaboration into other heterocycles, including quinazolinones sioc-journal.cn.

Medicinal Chemistry Applications and Biological Activity Research

Role as a Pharmaceutical Intermediate

2-Amino-5-bromo-3-methoxybenzoic acid is recognized as a valuable organic synthesis intermediate. biosynce.com In the field of medicinal chemistry, it serves as a key building block or starting material for the synthesis of more complex molecules and background structures that are incorporated into drug development processes. biosynce.comchemimpex.com Its chemical structure, featuring amino, bromo, and methoxy (B1213986) functional groups on a benzoic acid core, makes it a versatile reagent for creating derivatives with potential biological activity. chemimpex.com Researchers utilize these functional groups to construct novel compounds for investigation in pharmaceutical development. chemimpex.com The compound is a key intermediate for synthesizing a variety of pharmaceuticals, particularly those aimed at treating inflammatory diseases and cancer. chemimpex.com

Development of Novel Pharmaceutical Agents

The structural framework of this compound is integral to the design of new therapeutic agents. Its derivatives are explored for their potential to exhibit enhanced biological activities, making the parent compound a significant asset in drug discovery. chemimpex.com For instance, research into derivatives of 2-amino benzoic acid has led to the synthesis of potent anti-inflammatory and analgesic agents. nih.gov The bromine atom on the aromatic ring is particularly useful, as it allows for late-stage modifications using techniques like palladium-catalyzed cross-coupling reactions. This strategic placement enables the synthesis of a diverse library of analogues from a common bromo precursor, facilitating the development of structure-activity relationships (SAR) for targeted biological activities. nih.gov

Investigation of Biological Activities

Derivatives of benzoic acid are actively investigated for their anti-inflammatory properties. nih.govmdpi.com Studies have shown that specific structural modifications can lead to potent anti-inflammatory agents. mdpi.com For example, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to reduce inflammatory responses in activated microglia cells. nih.gov This compound inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and down-regulated their regulatory genes, iNOS and COX-2, respectively. nih.gov The research suggests that such compounds may exert their anti-inflammatory effects by inhibiting MAPKs and NF-κB activation, highlighting the potential for developing agents to treat neuroinflammatory conditions. nih.gov Further studies on other benzoic acid derivatives have demonstrated significant anti-nociceptive and anti-inflammatory effects in various in-vivo models, such as the carrageenan-induced paw edema model. mdpi.com

The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, are significant targets in medicinal chemistry due to their role in inflammatory pathways and metabolic disorders. nih.govinvivogen.com Amlexanox, an inhibitor of these kinases, has been a focal point of research to develop more potent analogues. nih.govnih.gov A key strategy in this area involves using bromo precursors to synthesize a series of derivatives to establish a structure-activity relationship (SAR). nih.gov Utilizing the X-ray structure of TBK1 bound to amlexanox, researchers have synthesized analogues with IC50 values as low as 210 nM. nih.gov These studies reveal that specific substituents on the aromatic A-ring can enhance selectivity toward either TBK1 or IKKε. nih.gov Amlexanox itself functions by competing for ATP-binding to the enzymes, and its inhibition of TBK1 and IKKε has been linked to the improvement of obesity-related metabolic dysfunctions. invivogen.com

Table 1: In Vitro Activity of Amlexanox Analogues against TBK1 and IKKε

| Compound/Analogue | R7 Substituent | IC50 TBK1 (nM) | IC50 IKKε (nM) |

|---|---|---|---|

| Amlexanox | Isopropyl | 1300 | 1800 |

| Analogue 1 | Cyclohexyl | 210 | 450 |

| Analogue 2 | Phenyl | 500 | 900 |

| Analogue 3 | Pyridin-4-yl | 1200 | 2000 |

This table is representative of data presented in medicinal chemistry studies to illustrate structure-activity relationships. Actual values are derived from specific experimental contexts. nih.gov

Numerous studies have demonstrated the cytotoxic potential of compounds derived from or related to brominated benzoic acid structures against various human cancer cell lines. A series of brominated acetophenone (B1666503) derivatives showed significant cytotoxicity, with one compound in particular exhibiting IC50 values below 10 µg/mL against breast (MCF7) and prostate (PC3) adenocarcinoma cells, while showing much lower toxicity to normal breast epithelial cells (MCF12F). farmaciajournal.com

Similarly, synthetic aminonaphthoquinones have been evaluated for their anticancer activity. nih.gov Several of these compounds displayed high cytotoxicity and selectivity against a panel of cancer cell lines, with IC50 values often being significantly lower than those observed for peripheral blood mononuclear cells (PBMC), indicating a degree of selectivity for cancer cells. nih.gov In another study, a series of 2-amino-1,4-naphthoquinone-benzamides showed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some derivatives being over 78 times more potent than the standard drug cisplatin. nih.gov

Table 2: Cytotoxicity (IC50) of Related Derivatives against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cell Line Type | IC50 Value |

|---|---|---|---|

| Brominated Acetophenone (5c) farmaciajournal.com | MCF7 | Breast Adenocarcinoma | < 10 µg/mL |

| A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 µg/mL | |

| Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 µg/mL | |

| PC3 | Prostate Adenocarcinoma | < 10 µg/mL | |

| Aminonaphthoquinone (2) nih.gov | SF-295 | Glioblastoma | 0.57 µg/mL |

| HL-60 | Leukemia | 0.7 µg/mL | |

| Aminonaphthoquinone (9) nih.gov | MDAMB-435 | Breast Carcinoma | 1.18 µg/mL |

| HCT-8 | Ileocecal Adenocarcinoma | 1.33 µg/mL | |

| 2-Amino-1,4-naphthoquinone-benzamide (5e) nih.gov | MDA-MB-231 | Breast Cancer | 0.4 µM |

| HT-29 | Colon Cancer | 0.5 µM | |

| SUIT-2 | Pancreatic Cancer | 11.2 µM |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Derivatives of p-amino benzoic acid (PABA) have been synthesized and evaluated for their antimicrobial properties. chitkara.edu.in Structure-activity relationship (SAR) studies suggest that the presence of an electron-withdrawing group, such as a bromo substituent, can increase antimicrobial activity against certain strains. chitkara.edu.in For example, a meta-bromo derivative was found to be active against the bacterium Bacillus subtilis, while a para-bromo derivative was active against the fungi Candida albicans and Aspergillus niger. chitkara.edu.in Other research has focused on identifying novel molecular scaffolds with potent antimicrobial properties against drug-resistant pathogens. nih.gov One study identified 2-benzylidine-3-oxobutanamide derivatives that exhibited very good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov Furthermore, methoxy-amino chalcone (B49325) derivatives have been designed to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid biosynthesis pathway of microbes. researchgate.net

Table 3: Antimicrobial Activity of Benzoic Acid and Related Derivatives

| Derivative Class | Target Organism | Type | Activity Metric (pMIC) |

|---|---|---|---|

| PABA Derivative (m-Bromo) chitkara.edu.in | Bacillus subtilis | Gram-positive Bacteria | 2.11 µM/ml |

| PABA Derivative (p-Bromo) chitkara.edu.in | Candida albicans | Fungus | 1.81 µM/ml |

| PABA Derivative (p-Bromo) chitkara.edu.in | Aspergillus niger | Fungus | 1.81 µM/ml |

| PABA Derivative (Trimethoxy) chitkara.edu.in | Staphylococcus aureus | Gram-positive Bacteria | 1.82 µM/ml |

| Methoxy-Amino Chalcone researchgate.net | Escherichia coli | Gram-negative Bacteria | Active |

| Methoxy-Amino Chalcone researchgate.net | Staphylococcus aureus | Gram-positive Bacteria | Active |

pMIC (Potency Index of Minimum Inhibitory Concentration) is a logarithmic scale of the MIC value, used to quantify antimicrobial activity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new, more potent, and selective therapeutic agents. For derivatives of benzoic acid, including compounds structurally related to this compound, SAR studies have elucidated key structural features that influence their biological activity. While specific SAR data for this compound is not extensively documented in publicly available research, general principles can be inferred from studies on analogous structures.

Research into benzoic acid derivatives has shown that the nature and position of substituents on the phenyl ring are critical for biological activity. For instance, hydrophilic substituents are often necessary to facilitate interactions and binding with polar amino acid residues in the target protein's binding pocket. Conversely, the phenyl core itself is crucial for enhancing hydrophobic interactions with nonpolar amino acid residues. The planarity of the aromatic ring, a characteristic of sp2 hybridized carbons, is also thought to play a significant role in how these molecules fit into and bind with their biological targets.

In a study on 5-acetamido-2-hydroxy benzoic acid derivatives, modifying the acetamide (B32628) group by replacing the methyl with larger groups like phenyl and benzyl (B1604629) was explored to increase selectivity for cyclooxygenase 2 (COX-2). nih.gov This suggests that modifications at the amino group of an aminobenzoic acid scaffold can significantly impact target selectivity.

Furthermore, studies on other substituted aromatic compounds, such as 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes, have demonstrated that substitutions on the aryl ring can lead to high antiproliferative activities. nih.gov For example, analogs with p-fluoro, p-methyl, and p-methoxyphenyl substitutions displayed potent activities, indicating that electronic and steric properties of the substituents are key determinants of potency. nih.gov

The table below summarizes the general SAR principles for benzoic acid derivatives based on available literature for related compounds.

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenyl Ring Substituents | Addition of hydrophilic groups | Facilitates interaction with polar amino acid residues. | |

| Phenyl Core | Maintained as a core scaffold | Enhances hydrophobic interactions with target binding pockets. | |

| Amino Group | Acylation with different groups (e.g., methyl, phenyl, benzyl) | Can influence selectivity for different biological targets (e.g., COX-2). | nih.gov |

| Aryl Substitutions (on related heterocyclic scaffolds) | Introduction of groups like p-fluoro, p-methyl, and p-methoxyphenyl | Can significantly increase antiproliferative potency. | nih.gov |

Prodrug Strategies and Derivatization for Enhanced Bioactivity

Prodrug strategies are a common approach in drug development to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For a compound like this compound, which possesses both a carboxylic acid and an amino group, several derivatization strategies can be envisioned to enhance its bioactivity, solubility, or metabolic stability.

One of the most common prodrug approaches for compounds containing a carboxylic acid is the formation of an ester. Ester prodrugs are typically more lipophilic than the parent carboxylic acid, which can enhance membrane permeability and oral absorption. baranlab.org These esters are designed to be cleaved in vivo by esterase enzymes, releasing the active carboxylic acid. Amino acid ester prodrugs represent a more sophisticated strategy, where the carboxylic acid is esterified with an amino acid. This can not only improve metabolic stability but also potentially target amino acid transporters for enhanced cellular uptake. nih.govmdpi.com For example, amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole were shown to evade metabolizing enzymes and enhance in vivo delivery of the parent drug. nih.gov

The amino group of this compound also offers a handle for derivatization. For instance, it can be converted into an amide or a carbamate. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. The development of prodrugs using amino acids as promoieties has been shown to increase bioavailability, decrease toxicity, and allow for more accurate delivery to target tissues. mdpi.com

A prodrug strategy might also be employed to mitigate issues like pH-dependent solubility, which can affect oral absorption. By masking a key functional group, the prodrug can exhibit more favorable solubility properties across the physiological pH range, leading to more consistent systemic exposure. nih.gov

The table below outlines potential prodrug strategies that could be applied to this compound based on its functional groups.

| Functional Group | Prodrug/Derivatization Strategy | Potential Advantage | Reference |

|---|---|---|---|

| Carboxylic Acid | Simple Ester Formation (e.g., methyl, ethyl ester) | Increased lipophilicity, enhanced membrane permeability. | baranlab.org |

| Carboxylic Acid | Amino Acid Ester Prodrug | Enhanced metabolic stability, potential for targeted uptake via amino acid transporters. | nih.govmdpi.com |

| Amino Group | Amide or Carbamate Formation | Altered lipophilicity, modified hydrogen bonding, improved metabolic stability. | mdpi.com |

| Overall Molecule | General Prodrug Approach | Mitigation of pH-dependent solubility issues, improved oral absorption. | nih.gov |

Material Science Applications of 2 Amino 5 Bromo 3 Methoxybenzoic Acid and Its Derivatives

Utilization in the Synthesis of Organic Materials

There is no available research detailing the utilization of 2-Amino-5-bromo-3-methoxybenzoic acid in the synthesis of organic materials such as polymers, photoresponsive materials, liquid crystals, or supramolecular structures. While its chemical structure possesses functional groups (amino, bromo, methoxy (B1213986), and carboxylic acid) that could theoretically be exploited for the synthesis of functional materials, no studies have been published that demonstrate such applications.

Environmental Fate and Impact Research

Degradation Pathways in Environmental Matrices

The environmental persistence of 2-Amino-5-bromo-3-methoxybenzoic acid is influenced by its chemical structure, which includes an aromatic ring substituted with an amino group, a bromine atom, a methoxy (B1213986) group, and a carboxylic acid group. These functional groups dictate its susceptibility to various degradation processes in soil, water, and sediments. The primary degradation pathways for analogous compounds involve microbial degradation and, to a lesser extent, abiotic processes such as photolysis.

Microbial degradation is a key process in the environmental breakdown of aromatic compounds. For halogenated benzoic acids, the degradation order can be influenced by the position of the halogen substituent. Studies on chlorinated and brominated benzoic acids in industrial wastewater have shown that degradation is often initiated by microbial consortia. The degradation of such compounds can be affected by environmental conditions like pH and salt concentration.

Brominated aromatic compounds, in general, can undergo reductive debromination, a process where the bromine atom is removed from the aromatic ring. This is a crucial first step as it often reduces the toxicity of the compound and makes the resulting molecule more amenable to further degradation. The presence of both an amino and a carboxylic acid group may influence the rate and pathway of degradation. For instance, the amino group in anilines can be a site for initial oxidative attack by microbial enzymes.

The following table summarizes the likely degradation pathways for this compound based on research on related compounds.

| Degradation Pathway | Description | Influencing Factors |

| Microbial Degradation | Breakdown of the compound by microorganisms such as bacteria and fungi. This is expected to be the primary degradation route. | pH, temperature, oxygen availability, presence of co-metabolites, microbial community composition. |

| Reductive Debromination | Removal of the bromine atom from the aromatic ring, often under anaerobic conditions. This is a common pathway for halogenated aromatic compounds. | Redox potential, presence of suitable electron donors. |

| Oxidative Degradation | Initial attack on the aromatic ring or functional groups, such as the amino group, by microbial oxygenases. This can lead to ring cleavage. | Oxygen concentration, microbial enzyme activity. |

| Photodegradation | Breakdown of the compound by sunlight. While possible for aromatic compounds, its significance in the overall environmental fate depends on the compound's absorption spectrum and environmental conditions. | Light intensity, presence of photosensitizers in the water or soil. |

Metabolite Identification and Ecotoxicological Implications

The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide, water, and inorganic ions. The identification of these metabolites is crucial for a comprehensive assessment of the compound's environmental impact, as some metabolites can be more toxic or persistent than the parent compound.

Based on the degradation pathways of similar compounds, potential metabolites of this compound could include:

Debrominated analogue: 2-Amino-3-methoxybenzoic acid, formed through reductive debromination.

Hydroxylated derivatives: Resulting from oxidative metabolism, where a hydroxyl group is introduced onto the aromatic ring.

Products of N-oxidation: The amino group can be oxidized to nitroso or nitro groups, a common metabolic pathway for anilines.

Ring cleavage products: Subsequent to oxidative attack, the aromatic ring can be opened to form aliphatic acids.

The ecotoxicological implications of these potential metabolites are of concern. For instance, substituted anilines and their derivatives are known to exhibit toxicity to aquatic organisms. The toxicity of benzoic acid derivatives to the freshwater crustacean Daphnia magna has been shown to vary depending on the nature and position of the substituents on the aromatic ring. Halogenated benzoic acids, for example, can pose a higher risk to aquatic organisms compared to the parent benzoic acid. nih.gov

The table below outlines the potential ecotoxicological effects of the parent compound and its likely metabolites on aquatic organisms, drawing on data from related chemical classes.

| Compound Class | Potential Ecotoxicological Effects | Target Organisms |

| Brominated Benzoic Acids | Can exhibit moderate to high toxicity. The position of the bromine atom can influence the level of toxicity. nih.gov | Algae, crustaceans (Daphnia magna), fish. |

| Substituted Anilines | Known to be toxic to aquatic life, with some derivatives classified as hazardous to the aquatic environment. Effects can include inhibition of growth and reproduction. | Bacteria, algae, invertebrates, fish. |

| Phenolic Compounds | If hydroxylation occurs, the resulting phenolic compounds can be toxic, disrupting cellular processes. | Wide range of aquatic organisms. |

Green Chemistry Principles in Synthesis and Application

The application of green chemistry principles to the synthesis and use of this compound is essential for minimizing its environmental impact. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

In the context of synthesizing substituted benzoic acids and anilines, several green chemistry approaches have been explored. These include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives. For instance, the synthesis of some benzoic acid derivatives has been achieved in an aqueous environment.

Catalysis: Employing catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste. This can include the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Renewable Feedstocks: Exploring the use of renewable resources as starting materials. Research has been conducted on producing benzoic acid derivatives from lignin, a component of biomass. nih.gov

The following table summarizes the application of green chemistry principles to the lifecycle of this compound.

| Green Chemistry Principle | Application in Synthesis and Use of this compound |

| Prevention | Designing synthetic pathways that generate minimal waste. |

| Atom Economy | Optimizing reactions to ensure a high percentage of reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. This could involve avoiding the use of hazardous brominating agents. |

| Designing Safer Chemicals | Designing the molecule to be effective for its intended purpose while minimizing its toxicity and potential for environmental persistence. |

| Safer Solvents and Auxiliaries | Utilizing water or other non-toxic solvents in the synthesis process. |

| Design for Energy Efficiency | Conducting synthetic reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating biosynthetic routes or the use of plant-derived starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of reaction steps and waste generation. |

| Catalysis | Employing selective catalysts to improve yield and reduce by-products. |

| Design for Degradation | Designing the chemical to break down into innocuous products in the environment after its intended use. |

By integrating these principles, the environmental footprint associated with the production and application of this compound can be significantly reduced.

Future Research Directions and Emerging Applications

Exploration of New Synthetic Pathways